(5-Chloroquinolin-8-yl)methanamine
Description
(5-Chloroquinolin-8-yl)methanamine is a quinoline derivative featuring a methanamine (-CH₂NH₂) substituent at the 8-position and a chlorine atom at the 5-position of the quinoline ring. Quinoline derivatives are widely studied for their applications in coordination chemistry, pharmaceuticals, and materials science due to their versatile electronic and binding properties . For instance, 5-chloroquinolin-8-ol (a precursor) is used in synthesizing phthalocyanines for electroanalytical applications , and similar methanamine-substituted quinolines are key intermediates in medicinal chemistry .
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl)methanamine |
InChI |
InChI=1S/C10H9ClN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H,6,12H2 |
InChI Key |
HXINZXSARHAISV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CN)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Chloro-8-hydroxyquinoline (Key Intermediate)
Chlorination Process
The chlorination of quinolin-8-ol to 5-chloro-8-hydroxyquinoline is a crucial precursor step. According to patent CN1405155A, the process involves:
- Reacting quinolin-8-ol with a chlorinating agent (chlorine generated in situ from hydrochloric acid and hydroperoxidation) at temperatures ranging from 20°C to 100°C.
- The reaction produces 5-chloro-8-hydroxyquinoline hydrochloride as an intermediate.
- Subsequent extraction with mineral acids (preferably hydrochloric acid) isolates the hydrochloride salt.
- Neutralization with alkali solutions such as sodium hydroxide aqueous solution liberates the free 5-chloro-8-hydroxyquinoline.
- Final washing, separation, and vacuum drying below 60°C yield highly purified 5-chloro-8-hydroxyquinoline with purity >99% (by GC analysis).
This method is advantageous due to simultaneous generation and recovery of hydrogen chloride gas, low waste production, and cost-effectiveness of reagents (common Bronsted acids and bases).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Chlorination | Quinolin-8-ol + Chlorine (HCl + hydroperoxidation), 20–100°C | 5-chloro-8-hydroxyquinoline hydrochloride |
| Extraction | Mineral acid (HCl preferred) | Isolated hydrochloride salt |
| Neutralization | NaOH aqueous solution, pH ~6.5 | Free 5-chloro-8-hydroxyquinoline |
| Drying | Vacuum drying <60°C | Purified 5-chloro-8-hydroxyquinoline (>99% purity) |
Conversion of 5-Chloro-8-hydroxyquinoline to (5-Chloroquinolin-8-yl)methanamine
Direct literature on the exact preparation of this compound is limited; however, analogous synthetic strategies for related 8-substituted quinoline derivatives provide insight.
General Synthetic Approach
- The hydroxy group at the 8-position can be converted into a good leaving group (e.g., via tosylation or halogenation).
- Subsequent nucleophilic substitution with ammonia or an amine source introduces the methanamine group.
- Alternatively, reductive amination of 5-chloro-8-quinolinecarboxaldehyde with ammonia or ammonium salts can yield the methanamine.
Related Esterification and Ether Formation Reactions
- Ester derivatives like (5-chloroquinolin-8-yl)-2-fluorobenzoate and 5-chloroquinolin-8-yl 4-iodobenzoate are synthesized by reacting 5-chloro-8-hydroxyquinoline with acid chlorides or carboxylic acids in the presence of coupling agents (e.g., dicyclohexylcarbodiimide) and catalysts (e.g., 4-dimethylaminopyridine) in aprotic solvents like dichloromethane.
- These reactions proceed at room temperature with high yields (up to 92%) and can be purified by silica gel chromatography.
- Such methodologies demonstrate the reactivity of the 8-hydroxy group and provide a platform for substitution reactions to introduce amine functionalities.
Example from Cloquintocet Mexyl Ester Synthesis (Related Compound)
- The synthesis of cloquintocet mexyl ester involves reacting 5-chloro-8-hydroxyquinoline with methyl chloroacetate in the presence of potassium carbonate in refluxing xylene.
- Subsequent trans-esterification with 2-heptanol under acid catalysis yields the ester product.
- This example illustrates the reactivity of the 8-hydroxy group towards alkylation, which can be adapted for amination by replacing alcohols with amines or ammonia.
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress during chlorination and substitution steps.
- Column Chromatography: Silica gel chromatography with solvents like dichloromethane is effective for purification of intermediates and final products.
- Recrystallization: Commonly performed from solvents such as acetone or hexane to obtain crystalline products suitable for characterization.
- Spectroscopic Characterization:
- FT-IR: Characteristic peaks for C–O, C=O (in esters), and C–Cl bonds.
- ¹H and ¹³C NMR: Identification of substitution patterns on quinoline ring and confirmation of methanamine group.
- Mass Spectrometry (MS): Molecular ion peaks confirming molecular weight.
- Purity Assessment: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to confirm purity >99%.
Summary Table of Preparation Methods
Research Outcomes and Notes
- The chlorination method described in patent CN1405155A is industrially viable, cost-effective, and environmentally considerate due to waste minimization and hydrochloric acid recovery.
- Esterification and etherification of 5-chloro-8-hydroxyquinoline are well-documented, indicating the hydroxyl group’s accessibility for substitution reactions, which supports the feasibility of synthesizing this compound by analogous routes.
- Detailed spectroscopic data for related compounds provide a reference framework for characterizing this compound once synthesized.
- No direct, detailed published procedures for the methanamine derivative were found in the searched literature, suggesting that bespoke synthesis may require adaptation of known quinoline functionalization methods.
Chemical Reactions Analysis
Types of Reactions
(5-Chloroquinolin-8-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(5-Chloroquinolin-8-yl)methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: Explored for its potential therapeutic applications, including antimalarial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Chloroquinolin-8-yl)methanamine involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (5-Chloroquinolin-8-yl)methanamine with structurally related quinoline and heterocyclic derivatives, emphasizing substituent positions, functional groups, and applications:
Key Observations:
Substituent Position Effects: The 8-position methanamine group in the target compound likely enhances metal-binding capacity compared to ester or ether derivatives (e.g., 5-Chloroquinolin-8-yl furan) .
Heterocycle Core Differences: Quinazoline derivatives (e.g., 5-Bromoquinazolin-8-yl methanamine) have two nitrogen atoms in the ring, altering electronic properties and binding modes compared to quinoline .
Solubility and Reactivity: Methanamine-substituted quinolines are more water-soluble than halogenated analogs (e.g., 4-chloro-6,7-dimethylquinoline) due to the polar amine group . Protonation of the amine (as in hydrochloride salts) enhances solubility in acidic media .
Biological Activity
(5-Chloroquinolin-8-yl)methanamine is a compound derived from the quinoline family, which has garnered attention due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of Quinoline Derivatives
Quinoline derivatives, particularly those containing halogen substitutions, have been extensively studied for their biological activities, including antimicrobial, anticancer, and antiviral effects. The structure of this compound positions it as a promising candidate in drug development.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, cloxyquin (5-chloroquinolin-8-ol), a related compound, demonstrated potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.062 to 0.25 μg/ml . The potential of this compound in this context warrants further investigation.
| Compound | MIC Range (μg/ml) | Target Pathogen |
|---|---|---|
| Cloxquin | 0.062 - 0.25 | Mycobacterium tuberculosis |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of quinoline derivatives has been highlighted in various studies. A family of 2-substituted 8-hydroxyquinolines showed promising antiproliferative effects on HeLa cervical cancer cells when complexed with metals like copper . The mechanisms often involve induction of apoptosis and cell cycle arrest.
Case Study: Copper Complexes
In a study by Chen et al., Cu(II) complexes with 2-substituted 8-hydroxyquinolines exhibited high cytotoxicity against multiple cancer cell lines, inducing caspase-dependent apoptosis . This suggests that modifications to the quinoline structure can significantly enhance anticancer activity.
| Study Reference | Compound Type | IC50 Value (μM) | Cancer Cell Lines |
|---|---|---|---|
| Chen et al. | Cu(II) Complexes | <1 | HeLa, A549, others |
| Rigolino et al. | Thiosemicarbazones | <1 | Various cancer cells |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Quinoline derivatives often inhibit critical enzymes involved in pathogen metabolism or cancer cell proliferation.
- Induction of Apoptosis : Many studies report that these compounds can trigger apoptotic pathways in cancer cells.
- Metal Complexation : The ability to form complexes with metals like copper enhances their biological efficacy, particularly in cancer therapies .
Antiviral Activity
Recent studies have explored the antiviral potential of quinoline derivatives against various viruses, including those responsible for respiratory infections. The structural properties that enhance lipophilicity and electron-withdrawing characteristics are crucial for their effectiveness .
Example: Antiviral Efficacy
A study indicated that specific derivatives showed significant inhibition against H5N1 virus growth with minimal cytotoxicity . This highlights the potential application of this compound in developing antiviral agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (5-Chloroquinolin-8-yl)methanamine, and how can reaction conditions be optimized?
- Answer : A common approach involves derivatizing 5-chloroquinolin-8-ol precursors. For example, esterification or amination reactions under reflux conditions in acetonitrile with pyridine as a catalyst can yield structurally related compounds (e.g., 5-chloroquinolin-8-yl furan-2-carboxylate) . To synthesize the methanamine derivative, reductive amination or substitution reactions using ammonia or methylamine derivatives may be employed. Key parameters include temperature control (~110°C), solvent polarity, and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Purification via recrystallization or column chromatography is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic markers should be prioritized?
- Answer :
- IR Spectroscopy : Look for C-N stretches (1588–1495 cm⁻¹) and aromatic C-H vibrations (~3100 cm⁻¹). The absence of hydroxyl (OH) peaks confirms successful substitution at the 8-position .
- NMR : In H NMR, the methanamine proton (CHNH) appears as a triplet at δ ~2.8–3.2 ppm, while quinoline protons resonate as a multiplet at δ ~7.5–8.5 ppm. C NMR should show the methanamine carbon at ~45–50 ppm .
- X-ray Crystallography : Resolve bond angles (e.g., ester group planarity with RMS deviation <0.01 Å) and torsion angles (e.g., 57.45° twist between quinoline and substituents) to confirm stereochemistry .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : Use protective equipment (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Work in a fume hood due to potential inhalation risks. Waste containing halogenated amines must be segregated and disposed via certified hazardous waste services. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and reported to safety officers .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental crystallographic data and literature values for this compound derivatives?
- Answer : Discrepancies in bond lengths/angles may arise from crystal packing effects (e.g., weak C–H···O interactions) or refinement errors. Use SHELXL for structure refinement, ensuring hydrogen atoms are geometrically constrained . Cross-validate with spectroscopic data (e.g., IR/NMR) and computational models (DFT calculations). For example, if the observed quinoline ring distortion conflicts with literature, analyze intermolecular forces (e.g., π-π stacking) that may influence molecular geometry .
Q. What role does the electronic structure of this compound play in designing metal-coordinated complexes for catalytic applications?
- Answer : The methanamine group (-CHNH) acts as a bidentate ligand, enabling coordination to transition metals (e.g., Co, Cu). In phthalocyanine complexes, this facilitates redox-active behavior, useful in electroanalytical studies or photocatalysis. The electron-withdrawing chlorine atom on the quinoline ring enhances Lewis acidity at the metal center, improving catalytic efficiency in oxidation reactions .
Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions?
- Answer : The bulky quinoline ring introduces steric hindrance, favoring regioselective reactions at the methanamine site. Electron-deficient quinoline systems stabilize intermediates in nucleophilic aromatic substitution. For example, in Suzuki-Miyaura couplings, the chlorine atom directs cross-coupling to the 8-position, while the amine group participates in Buchwald-Hartwig amination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
